molecular formula C24H21N3O3 B6077052 N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)-2-(2-phenylphenoxy)acetamide

N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)-2-(2-phenylphenoxy)acetamide

Cat. No.: B6077052
M. Wt: 399.4 g/mol
InChI Key: KCOKPQKTJXRGOZ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)-2-(2-phenylphenoxy)acetamide is a complex organic compound that features a pyrrole ring substituted with hydroxy, imino, and phenyl groups, as well as an acetamide moiety linked to a biphenyl ether

Properties

IUPAC Name

N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)-2-(2-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c25-24-23(18-11-5-2-6-12-18)20(28)15-27(24)26-22(29)16-30-21-14-8-7-13-19(21)17-9-3-1-4-10-17/h1-14,25,28H,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOKPQKTJXRGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)COC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)-2-(2-phenylphenoxy)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.

    Substitution Reactions: The hydroxy, imino, and phenyl groups are introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.

    Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride.

    Biphenyl Ether Linkage: The biphenyl ether is formed through a Ullmann ether synthesis or a similar coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)-2-(2-phenylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydroxy and imino groups can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in π-π interactions.

Comparison with Similar Compounds

  • N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)-2-(2-methylphenoxy)acetamide
  • N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)-2-(2-chlorophenoxy)acetamide

Comparison:

  • Uniqueness: The presence of the biphenyl ether linkage in N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)-2-(2-phenylphenoxy)acetamide distinguishes it from similar compounds, potentially offering unique interactions and properties.
  • Chemical Properties: The biphenyl ether linkage may confer different solubility, stability, and reactivity compared to compounds with simpler phenoxy groups.

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